molecular formula C8H7N3O B13132531 1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone

1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone

Cat. No.: B13132531
M. Wt: 161.16 g/mol
InChI Key: XOJYYEGGUDNEAH-UHFFFAOYSA-N
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Description

1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are fused heterocyclic systems containing both pyrazole and pyrimidine rings.

Chemical Reactions Analysis

1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for further drug development.

Comparison with Similar Compounds

1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique properties of this compound, such as its potent anticancer activity and enzymatic inhibitory effects, set it apart from its analogs .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-pyrazolo[1,5-a]pyrimidin-3-ylethanone

InChI

InChI=1S/C8H7N3O/c1-6(12)7-5-10-11-4-2-3-9-8(7)11/h2-5H,1H3

InChI Key

XOJYYEGGUDNEAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2N=CC=CN2N=C1

Origin of Product

United States

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